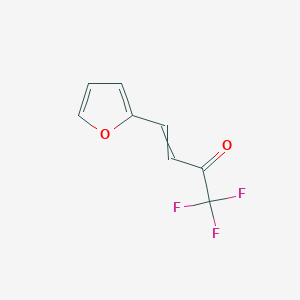

Furfurylidene trifluoroacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H |

InChI Key |

XAWNCDXABDPWLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Furoyltrifluoroacetone (FTFA) Keto-Enol Tautomerism & Applications

Executive Summary

Furoyltrifluoroacetone (FTFA) represents a critical class of fluorinated

This guide provides a rigorous technical analysis of the FTFA equilibrium, detailing the thermodynamic drivers, self-validating NMR characterization protocols, and the direct correlation between enol content and metal chelation efficiency in drug development and nuclear reprocessing contexts.

Molecular Architecture & Electronic Theory

The Tautomeric Mechanism

The equilibrium involves the transfer of a proton between the alpha-carbon and the carbonyl oxygen. For FTFA, this is not a simple binary switch; it involves three distinct species, though only two are typically observable in solution.

-

Diketo Form: The kinetically stable form, favored in highly polar, hydrogen-bond accepting solvents (e.g., DMSO, Water).

-

cis-Enol Form: The thermodynamically stable form in non-polar solvents (e.g.,

, -

trans-Enol Form: Sterically hindered and energetically unfavorable in most solvents.

The Fluorine Effect

The

-

Inductive Effect (

): The high electronegativity of fluorine pulls electron density away from the -

Enol Stabilization: The electron-withdrawing group stabilizes the electron-rich enol double bond, shifting the equilibrium heavily toward the enol form (

) in organic media.

Pathway Visualization

The following diagram illustrates the equilibrium and the subsequent deprotonation required for metal chelation.

Figure 1: The FTFA equilibrium pathway. The cis-enol form is the gateway to forming the reactive enolate species necessary for metal binding.

Thermodynamics & Solvent Dynamics

The equilibrium constant

The Gibbs Free Energy change (

Solvent Influence Table

The polarity of the solvent dictates the disruption of the intramolecular hydrogen bond (IMHB).

| Solvent | Dielectric Constant ( | Dominant Species | Mechanism of Action | Approx. Enol % |

| ~2.0 | cis-Enol | Solvent cannot H-bond; IMHB is maximized. | > 95% | |

| 4.8 | cis-Enol | Weak interaction; IMHB persists. | ~ 85-95% | |

| Acetone- | 20.7 | Mixture | Solvent competes as H-bond acceptor. | ~ 60-75% |

| DMSO- | 46.7 | Diketo | Solvent disrupts IMHB; stabilizes dipole of diketo. | < 40% |

| Water | 80.1 | Diketo | Hydrophobic hydration destabilizes enol. | < 15% |

Analytical Protocol: NMR Determination of

Objective: Quantify the keto-enol ratio using Proton Nuclear Magnetic Resonance (

Materials

-

Analyte: FTFA (>98% purity).

-

Solvent:

(Non-polar baseline) and DMSO- -

Internal Standard (Optional): TMS (Tetramethylsilane) for 0 ppm reference.

Experimental Workflow

-

Sample Preparation: Dissolve 10 mg of FTFA in 0.6 mL of deuterated solvent. Critical: Ensure the solution is anhydrous; water catalyzes proton exchange, broadening peaks and merging signals.

-

Acquisition:

-

Relaxation Delay (

): Set to -

Scans: 16-32 scans are sufficient due to high concentration.

-

-

Processing: Phase and baseline correct manually.

Signal Assignment & Calculation

| Moiety | Chemical Shift ( | Multiplicity | Integral Label |

| Enol -OH | 12.0 - 14.5 | Broad Singlet | |

| Enol =CH- | 6.3 - 6.6 | Singlet | |

| Furan Ring | 6.5 - 7.8 | Multiplets | |

| Keto -CH2- | 4.0 - 4.5 | Singlet/Quartet |

Calculation Logic: The keto form contributes 2 protons at the methylene position.[1] The enol form contributes 1 proton at the methine position.

Application Protocol: Lanthanide Extraction

Context: In drug development (radiopharmaceuticals) and nuclear chemistry, FTFA is used to extract trivalent lanthanide ions (

The Extraction Mechanism

Since FTFA (

Synergistic Extraction Workflow

Using FTFA alone often results in coordinatively unsaturated complexes (hydrated). We employ a synergistic agent (e.g., TOPO - Trioctylphosphine oxide) to displace water.

Figure 2: Synergistic solvent extraction workflow for Lanthanide purification.

Step-by-Step Protocol

-

Preparation:

-

Organic Phase: 0.1 M FTFA + 0.02 M TOPO in Cyclohexane.

-

Aqueous Phase:

M

-

-

Equilibration:

-

Mix equal volumes (e.g., 5 mL each) in a glass vial.

-

Shake mechanically for 60 minutes at 25°C. (Kinetics of FTFA enolization can be rate-limiting; ensure sufficient time).

-

-

Separation:

-

Centrifuge at 3000 rpm for 5 minutes to break emulsion.

-

-

Quantification:

-

Aliquot organic phase.

-

Measure UV-Vis absorbance of the

complex (typically

-

References

-

Sloop, J. C., et al. (2006).[2] "Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones." Journal of Fluorine Chemistry. Link

-

Reid, J. C., & Calvin, M. (1950). "Some new beta-diketones containing the trifluoromethyl group." Journal of the American Chemical Society. Link

-

Sekine, T., et al. (2015). "A Fluorous Biphasic Solvent Extraction System for Lanthanides with a Fluorophilic β-Diketone Type Extractant." Analytical Sciences. Link

-

PubChem. (2023). "4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione - Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. (2023). "4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione Product Specification." Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Lanthanide Complexes with Furfurylidene Trifluoroacetone (HFTA)

Executive Summary

This guide details the synthesis, characterization, and application of lanthanide(III) complexes coordinated with 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (commonly referred to as HFTA or furoyltrifluoroacetone).

Unlike the widely used thenoyltrifluoroacetone (HTTA), the HFTA ligand incorporates a furan ring. This structural modification alters the triplet energy level (

Chemical Foundation & Mechanism

The Ligand: HFTA

The core ligand is a fluorinated

-

Electron Withdrawal: Increases the acidity of the enolic proton, facilitating easier deprotonation and stronger metal chelation.

-

C-H Vibration Reduction: Replaces high-frequency C-H oscillators with C-F bonds, reducing non-radiative quenching of the lanthanide excited state.

The Antenna Effect

Lanthanide ions have low molar absorption coefficients (

-

Solution: The HFTA ligand acts as an "antenna." It absorbs UV light strongly (

), undergoes Intersystem Crossing (ISC) to a Triplet State (

Visualization: The Sensitization Pathway

Figure 1: The Jablonski diagram illustrating the Antenna Effect mechanism in Ln(FTA) complexes.

Experimental Protocols

Materials Required[4][5]

-

Lanthanide Salt:

or -

Ligand (HFTA): 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (CAS: 326-90-9).[2]

-

Synergistic Ligand: 1,10-Phenanthroline (Phen) or 2,2'-Bipyridine (Bipy).

-

Note: A synergistic ligand is mandatory to displace coordinated water molecules, which are potent luminescence quenchers.

-

-

Base: 1M NaOH (aq) or Triethylamine (

). -

Solvent: Absolute Ethanol (EtOH).

Protocol: Synthesis of

This protocol yields the ternary complex, which exhibits significantly higher quantum efficiency than the hydrated binary complex.

Safety: HFTA is an irritant. Work in a fume hood.

-

Preparation of Lanthanide Solution:

-

Dissolve 1.0 mmol (366 mg) of

in 5 mL of absolute ethanol.

-

-

Preparation of Ligand Solution:

-

In a separate beaker, dissolve 3.0 mmol (618 mg) of HFTA and 1.0 mmol (180 mg) of 1,10-Phenanthroline in 15 mL of absolute ethanol.

-

Stir until completely dissolved.

-

-

Deprotonation:

-

Add 3.0 mmol of Base (e.g., 3 mL of 1M NaOH or ~420

L -

Observation: The solution may turn slightly yellow/orange.

-

-

Complexation:

-

Add the Lanthanide Solution dropwise to the stirring Ligand/Base mixture .

-

Critical Step: Maintain temperature at 60°C. Refluxing is optional but promotes crystal growth.

-

Stir for 3–4 hours. A precipitate should form.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Filter the precipitate using vacuum filtration.

-

Wash 3x with cold ethanol (to remove unreacted ligand) and 2x with deionized water (to remove NaCl byproduct).

-

-

Purification:

-

Recrystallize from hot ethanol or an ethanol/acetone mixture.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Synthesis Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of ternary lanthanide complexes.

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated using the following parameters.

Spectroscopic Validation Table

| Technique | Parameter | Expected Observation | Causality/Reasoning |

| FT-IR | C=O Stretch | Shift from ~1640 cm⁻¹ (free ligand) to ~1610 cm⁻¹ | Indicates coordination of the carbonyl oxygen to the Ln³⁺ center. |

| ¹H NMR | Enolic Proton | Disappearance of signal at ~14-15 ppm | Confirms deprotonation and successful chelation. |

| UV-Vis | Absorption Band | Bathochromic shift (Red shift) vs free ligand | Perturbation of ligand |

| PL (Eu) | Emission Peaks | Sharp peaks at 590, 612, 650, 700 nm | Characteristic |

Photoluminescence (PL) Analysis

-

Excitation Spectrum: Monitor emission at 612 nm while scanning excitation. You should see a broad band peaking around 300–350 nm (Ligand absorption).

-

Emission Spectrum: Excite at the ligand maximum (e.g., 340 nm).

Applications

Organic Light-Emitting Diodes (OLEDs)

Ln(FTA) complexes are excellent candidates for the emissive layer in OLEDs.

-

Doping: The complex is typically doped (1–10 wt%) into a host matrix like CBP or PVK to prevent concentration quenching.

-

Performance: The fluorinated tail increases volatility, allowing for vacuum thermal evaporation (VTE) without decomposition.

Bio-Imaging Assays

Due to the long luminescence lifetime (

-

Method: A biological sample is excited with a pulse. Measurement is delayed by ~100

s. -

Result: Background autofluorescence (nanosecond scale) decays completely, leaving only the lanthanide signal. This results in an infinite signal-to-noise ratio.

Troubleshooting & Expert Tips

-

"My product is not glowing."

-

Cause: Hydration.[7] If water molecules coordinate directly to the Eu/Tb, they quench the excited state via O-H oscillators.

-

Fix: Ensure the ancillary ligand (Phen/Bipy) is added in stoichiometric excess (1:1 or 1.1:1 vs Ln) to displace water. Dry the final product thoroughly.

-

-

"Low Yield."

-

Cause: pH control.[8] If the pH is too high (>9), lanthanide hydroxides (

) will precipitate instead of the complex. -

Fix: Use a precise amount of base (1:1 ratio with the ligand).

-

-

"Broad Emission Lines."

-

Cause: Impure bulk material or amorphous phases.

-

Fix: Recrystallization is mandatory. Sharp lines require a well-defined crystal field.

-

References

-

Binnemans, K. (2005). "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews, 109(9), 4283–4374.

-

Eliseeva, S. V., & Bünzli, J. C. G. (2010). "Lanthanide Luminescence for Functional Materials and Bio-Sciences." Chemical Society Reviews, 39(1), 189-227.

-

Sigma-Aldrich. "4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione Product Specification."

-

Munasinghe, H. N., et al. (2022).[7] "Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates." Inorganic Chemistry, 61(14), 5588-5594.[7]

-

Raj, D. B. A., et al. (2010). "Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films." MDPI Materials, 3(1), 11-25.

Sources

- 1. A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4,4-Trifluor-1-(2-furyl)-1,3-butandion 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hybrid Lanthanide Metal–Organic Compounds with Flavonoids: Magneto-Optical Properties and Biological Activity Profiles | MDPI [mdpi.com]

- 7. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Using 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione as a chelating agent

Application Note: High-Performance Chelation Strategies using 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (FTA)

Executive Summary & Technical Profile

4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (Commonly abbreviated as FTA , FTFA , or HFTA ) is a fluorinated

Furthermore, the furan heteroaromatic ring serves as a highly efficient photon antenna, absorbing UV light and transferring energy to coordinated metal centers (specifically Europium and Terbium), resulting in intense luminescence with large Stokes shifts.

Chemical Identity

| Property | Specification |

| IUPAC Name | 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione |

| CAS Number | 326-90-9 |

| Formula | |

| MW | 206.12 g/mol |

| Appearance | Low-melting solid or liquid (MP: 19–21°C) |

| Acidity (pKa) | ~6.0 – 6.5 (Enolic proton) |

| Solubility | Soluble in Ethanol, Chloroform, Toluene, scCO |

Mechanism of Action

The "Push-Pull" Electronic Effect

The utility of FTA arises from the asymmetry of its carbonyl flanks:

-

The Furan Ring (Donor): Acts as an electron-rich chromophore (

transitions) responsible for UV absorption (approx. 320–340 nm). -

The Trifluoromethyl Group (Acceptor): Induces strong inductive electron withdrawal. This stabilizes the enolate anion formed after deprotonation, making FTA a stronger acid than acetylacetone. This allows for metal complexation in acidic media (pH 3–5), preventing metal hydrolysis.

The Antenna Effect (Luminescence)

In Lanthanide coordination, direct excitation of the metal is inefficient (Laporte forbidden

-

Absorption: The Furan moiety absorbs UV light, promoting an electron to the Singlet Excited State (

). -

Intersystem Crossing (ISC): The energy transfers to the Ligand Triplet State (

). -

Energy Transfer (ET): The energy is transferred non-radiatively to the resonance level of the Lanthanide (e.g.,

for Eu -

Emission: The metal relaxes to the ground state (

), emitting characteristic sharp-band light (Red for Eu, Green for Tb).

Application Protocol A: Synthesis of Highly Luminescent Eu(III) Tags

Objective: Synthesize the ternary complex

Materials

- (99.9%)

-

FTA Ligand (CAS 326-90-9)

-

Ethanol (Absolute)

-

NaOH (1M aqueous solution)

Step-by-Step Methodology

-

Precursor Preparation:

-

Dissolve 1.0 mmol of

in 10 mL of ethanol. -

Dissolve 3.0 mmol of FTA and 1.0 mmol of Phenanthroline in 20 mL of ethanol in a separate beaker.

-

-

Complexation:

-

Add the FTA/Phen solution dropwise to the Europium solution under magnetic stirring at 60°C.

-

-

pH Adjustment (Critical Step):

-

Ideally, the reaction generates HCl. Neutralize strictly to pH 6.5–7.0 using 1M NaOH.

-

Note: Do not exceed pH 7.5 to avoid precipitating Europium Hydroxide (

).

-

-

Precipitation:

-

A precipitate will form immediately. Continue stirring at 60°C for 2 hours to ensure thermodynamic equilibrium.

-

-

Isolation:

-

Cool to room temperature.[4] Filter the precipitate (using a sintered glass funnel).

-

Wash 3x with cold ethanol and 2x with water to remove NaCl byproducts.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours.

-

-

Validation:

-

UV-Vis: Check absorption peak at ~335 nm.

-

PL Spectroscopy: Excite at 335 nm; observe emission at 612 nm (Red).

-

Application Protocol B: Solvent Extraction of Zirconium/Hafnium or Lanthanides

Objective: Selectively extract metal ions from an aqueous acid phase into an organic phase.

Rationale: FTA forms neutral, lipophilic chelates with trivalent and tetravalent ions. The high solubility of fluorinated chelates in organic solvents drives the partition coefficient (

Workflow Diagram

Protocol

-

Aqueous Phase: Prepare a solution containing the metal ion (e.g.,

or -

Organic Phase: Dissolve FTA (0.05 – 0.1 M) in Toluene or Chloroform.

-

Optimization: For difficult separations (e.g., Ln/An separation), add a synergistic agent like TOPO (Trioctylphosphine oxide) at 0.01 M.

-

-

Equilibration: Mix equal volumes (1:1 ratio) of aqueous and organic phases. Shake mechanically for 60 minutes.

-

Separation: Allow phases to settle (approx. 15 mins). The fluorinated ligand usually resides in the denser phase if using chloroform, or the lighter phase if using toluene.

-

Stripping (Recovery): To recover the metal, contact the loaded organic phase with 6M HCl. The high acidity protonates the FTA ligand, releasing the metal cation back to the aqueous phase.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Root Cause | Corrective Action |

| Low Luminescence (Eu Complex) | Water quenching (O-H vibration). | Ensure reagents are dry. Increase Phenanthroline ratio. Confirm absence of broad O-H stretch in IR (~3400 cm⁻¹). |

| Precipitate is Gelatinous | Hydrolysis of metal (pH > 7.5). | Maintain pH < 7 during synthesis. Add FTA before adding base. |

| Poor Extraction Efficiency | pH too low for ligand pKa. | FTA pKa is ~6.3. Raise aqueous pH to 3–4, or increase ligand concentration to drive equilibrium (Le Chatelier's principle). |

| Phase Cloudiness | Emulsion formation. | Add a demulsifier or centrifuge. Ensure solvents are mutually saturated before use. |

Safety & Handling

-

Hazards: FTA is an irritant (Skin/Eye/Respiratory).

-

Volatility: Due to fluorine content, FTA is more volatile than non-fluorinated diketones. Handle in a fume hood to avoid inhalation.

-

Storage: Store at 2–8°C. The enol form is stable, but prolonged exposure to light may cause slow degradation.

References

-

Sigma-Aldrich. Product Specification: 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (CAS 326-90-9).Link

-

Binnemans, K. (2005). Lanthanide Beta-Diketonates.[4] Handbook on the Physics and Chemistry of Rare Earths, Vol 35. (Authoritative text on the Antenna Effect and synthesis). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67594, 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione.Link

-

Mekki, S., et al. (2006).[4] Extraction of Lanthanides from Aqueous Solution by Using Room-Temperature Ionic Liquid and Supercritical Carbon Dioxide.[4] (Demonstrates use of fluorinated ligands for green extraction). Link

-

Reddy, M.L.P., et al. (2005).

-diketones.[4] (Review of synergistic extraction protocols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Metal Extraction with 2-Furoyltrifluoroacetone

Welcome to the technical support center for optimizing metal extraction using 2-furoyltrifluoroacetone (FTFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, you will find scientifically grounded answers to common challenges, detailed protocols, and data to support your work in achieving precise and efficient metal separations.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during metal extraction with FTFA, with a focus on resolving pH-related challenges.

Question: Why is my metal extraction efficiency unexpectedly low?

Answer: Low extraction efficiency is a common issue that can often be traced back to suboptimal pH. The pH of the aqueous phase is the most critical parameter in solvent extraction using β-diketone chelating agents like FTFA. Here’s a breakdown of the causality:

-

Chelator Deprotonation: FTFA is an acidic chelating agent that must first deprotonate to its anionic enolate form to chelate a metal ion. This equilibrium is entirely pH-dependent. At a pH well below the pKa of FTFA, the ligand will be in its protonated, neutral form (H-FTFA) and will not efficiently complex with the metal ion. Conversely, at a pH above the pKa, the anionic form (FTFA⁻) predominates, making it available for chelation. The pKa of thenoyltrifluoroacetone (TTA), a structurally very similar compound, is in the range of 5.6 to 6.2[1][2][3]. It is reasonable to assume that FTFA has a similar pKa. Therefore, for efficient extraction, the pH of the aqueous phase should be in a range where a significant concentration of the deprotonated FTFA exists.

-

Metal Speciation: The chemical form of the metal ion in the aqueous solution is also pH-dependent. At very low pH, the metal ion is typically present as a hydrated cation (e.g., [M(H₂O)ₙ]²⁺), which is available for chelation. However, as the pH increases, metal ions can undergo hydrolysis to form metal-hydroxide species (e.g., [M(OH)(H₂O)ₙ⁻¹]⁺) and eventually precipitate as metal hydroxides (M(OH)₂).[4][5] These hydrolyzed species are generally less readily extracted and precipitation will completely prevent extraction.

-

Complex Stability: The stability of the formed metal-FTFA complex can also be influenced by pH. While the primary factor is the availability of the deprotonated ligand, extreme pH values can affect the integrity of the complex.

To troubleshoot, you must systematically determine the optimal pH for your specific metal ion and experimental conditions. A detailed protocol for this is provided later in this guide.

Question: I've increased the pH to be well above the pKa of FTFA, but my extraction efficiency has dropped, and I see a precipitate. What is happening?

Answer: This is a classic case of exceeding the optimal pH window, leading to the precipitation of metal hydroxides. While a higher pH favors the deprotonation of FTFA, it also promotes the hydrolysis of the metal ion.[4][5] Once the metal hydroxide precipitate forms, the metal is no longer in a soluble form that can react with the chelating agent in the organic phase.

Each metal ion has a specific pH at which it begins to precipitate as a hydroxide. This is governed by its hydrolysis constants.

| Metal Ion | First Hydrolysis Constant (pKa1) |

| Fe(III) | ~2.2 |

| Cu(II) | ~7.7 |

| Zn(II) | ~9.0 |

| Ni(II) | ~9.9 |

| Pb(II) | ~7.7 |

Data compiled from various sources on metal ion hydrolysis.

As you can see from the table, Fe(III) will precipitate at a much lower pH than Cu(II) or Zn(II). Therefore, the optimal pH for extraction will always be a compromise between ensuring sufficient deprotonation of FTFA and preventing the precipitation of the metal hydroxide. For instance, while a pH of 8 would be excellent for deprotonating FTFA, it would cause the precipitation of Cu(II).

To resolve this, you need to operate within a pH range that is high enough for chelation but low enough to keep your target metal ion in its soluble, non-hydrolyzed form.

Question: How can I selectively extract one metal from a mixture of several metals?

Answer: pH control is a powerful tool for achieving selectivity in metal extraction. The principle lies in the fact that different metal-FTFA complexes have different formation constants and are optimally extracted at different pH ranges.[6]

For example, to separate Cu(II) from Zn(II), you could exploit the difference in their precipitation pH. By maintaining the pH at a level where Cu(II) is efficiently extracted but Zn(II) remains in the aqueous phase (and below its precipitation pH), a separation can be achieved. For instance, a pH of around 6 might allow for good extraction of Cu(II) while minimizing the extraction of Zn(II).

Synergistic extraction, the addition of a neutral donor ligand to the organic phase, can also enhance selectivity.[7]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of metal extraction with 2-furoyltrifluoroacetone?

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase by FTFA (represented as HL) can be described by the following general equilibrium:

Mⁿ⁺(aq) + nHL(org) ⇌ MLₙ(org) + nH⁺(aq)

This equation shows that for each metal ion extracted into the organic phase as the neutral complex (MLₙ), 'n' protons are released into the aqueous phase. This equilibrium is heavily influenced by the pH of the aqueous phase. A lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the metal ion remaining in the aqueous phase. Conversely, a higher pH (lower H⁺ concentration) will shift the equilibrium to the right, favoring the extraction of the metal-ligand complex into the organic phase.

Caption: Metal extraction equilibrium with FTFA.

What is the role of the organic solvent in the extraction process?

The organic solvent, or diluent, plays a crucial role in the extraction process. It should be immiscible with water and should effectively dissolve both the FTFA ligand and the resulting neutral metal-FTFA complex. Common solvents include chloroform, benzene, and kerosene. The choice of solvent can influence the distribution ratio of the metal and the kinetics of the extraction.

How do I prepare my aqueous phase for optimal extraction?

Proper preparation of the aqueous phase is critical. This involves:

-

Dissolving the metal salt in an appropriate aqueous medium, often a dilute acid to prevent initial hydrolysis.

-

Adjusting the ionic strength of the solution. This is typically done by adding a non-complexing salt like NaClO₄ or NaNO₃. Maintaining a constant ionic strength is important for the reproducibility of results.

-

Buffering the solution to the desired pH. The choice of buffer is important; it should not complex with the metal ion of interest. Acetate buffers are often used for weakly acidic conditions.

Experimental Protocol: Determination of Optimal pH for Metal Extraction

This protocol provides a step-by-step method to determine the optimal pH for the extraction of a specific metal ion using FTFA.

Materials:

-

Stock solution of the metal ion of interest (e.g., 1000 ppm)

-

2-furoyltrifluoroacetone (FTFA)

-

Organic solvent (e.g., chloroform, toluene)

-

Buffer solutions covering a range of pH values (e.g., pH 2 to 8)

-

Dilute HCl and NaOH for pH adjustment

-

Separatory funnels

-

pH meter

-

Shaker or vortex mixer

-

Analytical instrument for metal concentration measurement (e.g., AAS, ICP-OES)

Procedure:

-

Prepare the Organic Phase: Dissolve a known concentration of FTFA in the chosen organic solvent (e.g., 0.1 M FTFA in chloroform).

-

Prepare a Series of Aqueous Phases:

-

In a series of volumetric flasks, add a known volume of the metal stock solution to achieve the desired initial metal concentration (e.g., 10 ppm).

-

Add a suitable buffer to each flask to achieve a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7).

-

Adjust the final volume with deionized water.

-

-

Perform the Extraction:

-

For each pH value, transfer equal volumes of the aqueous and organic phases (e.g., 10 mL of each) into a separatory funnel.

-

Shake the funnel vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes). Periodically vent the funnel to release any pressure buildup.

-

Allow the two phases to separate completely.

-

-

Sample and Analyze:

-

Carefully separate the aqueous phase from the organic phase.

-

Measure the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

-

-

Calculate Extraction Efficiency:

-

Calculate the percentage of extraction (%E) for each pH value using the following formula: %E = [ (Cᵢ - Cₑ) / Cᵢ ] * 100 Where: Cᵢ = Initial concentration of the metal in the aqueous phase Cₑ = Equilibrium concentration of the metal in the aqueous phase

-

-

Determine the Optimal pH:

-

Plot the %E as a function of pH. The pH at which the maximum %E is observed is the optimal pH for extraction under these conditions.

-

Caption: Workflow for determining optimal extraction pH.

Data Tables for Reference

Table 1: Stability Constants of TTA Complexes with Lanthanide Ions

As a reference for the behavior of FTFA, the stability constants for the structurally similar thenoyltrifluoroacetone (TTA) with Nd(III) and Eu(III) are provided below. Higher stability constants indicate a more stable complex.[4]

| Metal Ion | Complex Species | log β |

| Nd(III) | Nd(TTA)²⁺ | 5.82 |

| Nd(TTA)₂⁺ | 10.6 | |

| Nd(TTA)₃ | 14.5 | |

| Nd(TTA)₄⁻ | 17.8 | |

| Eu(III) | [Eu(TTA)₄]⁻ | (deduced to be the predominant extracted species) |

References

-

ChemBK. (n.d.). thenoyltrifluoroacetone. Retrieved from [Link]

-

ChemBK. (n.d.). Theonyltrifluoroacetone. Retrieved from [Link]

-

Suneesh, A. S., et al. (2014). Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies. New Journal of Chemistry, 38(5), 2059-2066. [Link]

-

Wikipedia. (2023). Metal ions in aqueous solution. Retrieved from [Link]

- Saeed, M. M., et al. (1991). Synergic Extraction of Lead with 2-Thenoyltrifluoroacetone and Tribenzylamine. Journal of the Chemical Society of Pakistan, 13(3), 183-186.

-

Atanassova, M. (2022). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Separations, 9(6), 154. [Link]

-

Wikipedia. (2023). Thenoyltrifluoroacetone. Retrieved from [Link]

-

Saeed, M. M., Khalid, N., Cheema, M. N., & Qureshi, I. H. (1991). Synergic Extraction of Lead with 2-Thenoyltrifluoroacetone and Tribenzylamine. J. Chem. Soc. Pak, 13(3), 183-186. [Link]

-

IntechOpen. (2018). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

-

Zare, F., et al. (2021). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. Metals, 11(10), 1593. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Thenoyltrifluoroacetone | 326-91-0 [chemicalbook.com]

- 4. Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jcsp.org.pk [jcsp.org.pk]

Technical Support Center: Purification of Commercial Furfurylidene Trifluoroacetone

Welcome to the technical support center for purifying commercial-grade 4-(2-furyl)-1,1,1-trifluoro-3-buten-2-one, a key building block for researchers in medicinal chemistry and materials science. This guide provides troubleshooting advice and detailed protocols to help you remove common impurities and obtain a high-purity product suitable for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely impurities in my commercial-grade furfurylidene trifluoroacetone?

A1: Commercial furfurylidene trifluoroacetone is typically synthesized via a Claisen-Schmidt condensation between furfural and 1,1,1-trifluoroacetone.[1] Impurities often stem from this process and can include:

-

Unreacted Starting Materials:

-

Reaction Byproducts:

-

Cannizzaro Reaction Products: Under the basic conditions of the condensation, furfural (which lacks α-hydrogens) can disproportionate to form furoic acid and furfuryl alcohol.[4]

-

Michael Adducts: The enolate of 1,1,1-trifluoroacetone can potentially add to the newly formed furfurylidene trifluoroacetone product in a conjugate addition, leading to higher molecular weight impurities.[4]

-

-

Degradation Products: The furan ring is sensitive to strong acids and can degrade over time, contributing to color and the presence of polymeric material.

The initial purity and impurity profile can vary between suppliers and batches. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is always recommended.

Q2: My crude product is a dark-colored solid or oil. Which purification method should I try first?

A2: For colored, solid organic compounds like chalcones and their analogues, recrystallization is the most effective and economical first-line purification technique. It is excellent for removing small amounts of colored impurities and unreacted starting materials. If recrystallization fails to yield a pure solid (e.g., the product "oils out") or if impurities have very similar solubility profiles, then flash column chromatography is the recommended second step.

Below is a workflow diagram to guide your purification strategy.

Caption: General purification strategy for crude furfurylidene trifluoroacetone.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is highly effective for purifying chalcones and their derivatives.[5] The key is to select a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.

Expert Insight: Ethanol is a common and highly effective solvent for the recrystallization of chalcones due to its favorable solubility profile and ability to dissolve polar impurities.[6] For fluorinated compounds, which can have different solubility properties, a systematic approach to solvent selection is crucial.

Table 1: Common Solvents for Chalcone Recrystallization

| Solvent | Polarity Index | Boiling Point (°C) | Role in Purification |

|---|---|---|---|

| Ethanol (95%) | 5.2 | 78 | Excellent "good" solvent for many chalcones.[7] |

| Methanol | 6.6 | 65 | Alternative to ethanol, good for more polar compounds.[7] |

| Ethyl Acetate | 4.4 | 77 | Good "good" solvent, often paired with hexane. |

| Hexane / Heptane | 0.1 | 69 / 98 | Common "poor" solvents to induce precipitation.[7] |

| Water | 10.2 | 100 | Used as a "poor" solvent with miscible ones like ethanol.[7] |

Step-by-Step Recrystallization using Ethanol:

-

Dissolution: Place your crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol.

-

Heating: Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8]

-

Hot Filtration (Optional): If you observe insoluble impurities (like dust or polymeric material), perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper into a pre-heated clean flask. This step prevents premature crystallization in the funnel.

-

Cooling (Crystallization): Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.[8]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

Q3: My product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] This is a common issue with low-melting point solids or highly impure samples.

Caption: Decision workflow for troubleshooting when a product "oils out".

Corrective Actions:

-

Re-heat the Solution: Heat the mixture until the oil fully redissolves.

-

Add More Solvent: Add a small amount of additional hot "good" solvent (e.g., ethanol) to reduce the saturation of the solution.[7]

-

Cool Slowly: Allow the flask to cool as slowly as possible. Insulating the flask can help.

-

Induce Crystallization: If an oil persists, try scratching the inner surface of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[8]

Protocol 2: Flash Column Chromatography

If recrystallization is ineffective, flash column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9]

Expert Insight: The key to successful column chromatography is selecting the right eluent system. This is done efficiently using Thin Layer Chromatography (TLC). For a chalcone-type molecule, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a standard starting point.[10]

Step 1: Determine the Eluent System with TLC

-

Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop several plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

-

Visualize the plates under a UV lamp.

-

Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of 0.25-0.35 . This Rf value ensures good separation and a reasonable elution time from the column.[10]

Table 2: TLC Troubleshooting for Eluent Selection

| Observation | Interpretation | Action |

|---|---|---|

| All spots remain at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of ethyl acetate. |

| All spots run with the solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of hexanes. |

| Spots are poorly separated. | Solvents have wrong selectivity. | Try a different solvent system (e.g., Dichloromethane:Hexane). |

| Product Rf ≈ 0.3, good separation. | Optimal eluent system found. | Proceed with column chromatography. |

Step 2: Running the Column

-

Pack the Column: Secure a glass column vertically. Fill it with the chosen eluent. Add silica gel as a slurry in the eluent, allowing it to settle into a uniform bed without air bubbles. Add a thin layer of sand on top to protect the silica surface.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

-

Elute: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

-

Collect Fractions: Collect the eluting solvent in a series of test tubes.

-

Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified furfurylidene trifluoroacetone.

Q4: How do I confirm the purity of my final product?

A4: Purity should be assessed using a combination of methods:

-

Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with no visible impurities.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Compare your experimental value to the literature value if available. Impurities typically cause melting point depression and broadening.[11]

-

NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The spectrum of the pure product should show clean signals corresponding to the structure of furfurylidene trifluoroacetone and be free of peaks from starting materials (e.g., the aldehyde proton of furfural ~9.6 ppm) or other byproducts.

References

-

Odinity. (2013). Separating Fluorene and 9-fluorenone with TLC and Column Chromatography.

-

Organic Syntheses. 4-phenyl-3-(trifluoromethyl)butan-2-one.

-

BenchChem. (2025). Technical Support Center: Efficient Recrystallization of Chalcones.

-

BenchChem. (2025). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.

-

ChemicalBook. 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione(326-90-9) 1H NMR spectrum.

-

ResearchGate. (2021). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity.

-

The Royal Society of Chemistry. (2016). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.

-

BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 5-Fluoro-1-indanone.

-

BenchChem. (2025). Technical Support Center: Managing Impurities in Claisen-Schmidt Condensation.

-

BenchChem. (2025). Column chromatography conditions for purifying 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

-

YouTube. (2020). Column Chromatography.

-

Intersurfchem Solutions. 1,1,1-Trifluoroacetone.

-

Sigma-Aldrich. 4-(2-Furyl)-3-buten-2-one, predominantly cis 95%.

-

ResearchGate. (2008). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine.

-

ResearchGate. (2018). An Efficient, Solvent Free Synthesis of Some Chalcone Derivatives and Their Biological Evaluation.

-

NIST. 3-Buten-2-one, 4-(2-furanyl)-.

-

Leibniz Universität Hannover. (2023). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes.

-

The Royal Society of Chemistry. (2021). Assembly of Fluorinated Chromanones via Enantioselective Tandem Reaction.

-

PubChem. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.

-

Wikipedia. Trifluoroacetone.

-

Google Patents. CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone from furfural.

-

Wikipedia. Claisen–Schmidt condensation.

-

Claisen-Schmidt Condensation.

-

ChemicalBook. 1,1,1-Trifluoroacetone | 421-50-1.

-

Sigma-Aldrich. 1,1,1-Trifluoroacetone 97%.

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. 1,1,1-Trifluoroacetone – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 3. 1,1,1-Trifluoroacetone | 421-50-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Technical Support Center: Mastering Keto-Enol Ratios in Furfurylidene Trifluoroacetone Reactions

Welcome to the technical support center for controlling keto-enol tautomerism in reactions involving furfurylidene trifluoroacetones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, you will find in-depth answers to common questions and troubleshooting strategies for challenges you may encounter in your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the keto and enol forms of furfurylidene trifluoroacetone, and why is their ratio important?

A1: Furfurylidene trifluoroacetone, a β-dicarbonyl compound, can exist in two interconverting isomeric forms known as tautomers: the keto form and the enol form. The keto form contains two carbonyl groups (C=O), while the enol form has a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C).[1][2] The equilibrium between these two forms is a dynamic process.[3]

The ratio of these tautomers is critical as it can significantly influence the compound's reactivity, stability, and physical properties.[2] For instance, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, which can affect its nucleophilicity and interaction with other molecules in a reaction.[4][5][6] In drug development, controlling the tautomeric ratio can be crucial for optimizing a drug's binding affinity to its target.

Q2: What are the primary factors that influence the keto-enol equilibrium of furfurylidene trifluoroacetone?

A2: The keto-enol equilibrium is highly sensitive to the surrounding chemical environment. The key factors you can manipulate are:

-

Solvent: This is one of the most significant influences. Non-polar, aprotic solvents tend to favor the enol form by stabilizing the intramolecular hydrogen bond.[7][8][9] Conversely, polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[1][9]

-

Temperature: Changes in temperature can shift the equilibrium. Often, higher temperatures can favor the formation of the less stable tautomer.[10] The thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization can be determined by studying the equilibrium at different temperatures.[11][12]

-

pH (Acid/Base Catalysis): The interconversion between keto and enol forms can be catalyzed by both acids and bases.[5][13][14] Adjusting the pH of your reaction mixture can therefore alter the rate at which equilibrium is reached, and in some cases, the position of the equilibrium itself.[10][15]

-

Substituents: The electron-withdrawing trifluoromethyl group in furfurylidene trifluoroacetone already has a significant impact, generally favoring the enol form.[16] Further modifications to the furfuryl or trifluoroacetone moieties can also influence the equilibrium through steric and electronic effects.[10][17][18]

Q3: How can I accurately determine the keto-enol ratio in my sample?

A3: The most common and reliable method for quantifying the keto-enol ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[7][8][19] The interconversion between the keto and enol forms is typically slow on the NMR timescale, which allows for the observation of distinct signals for each tautomer.[3][7]

Key ¹H NMR signals to monitor are:

-

Keto form: The α-protons (the CH₂ group between the two carbonyls).

-

Enol form: The vinylic proton (=CH-) and the enolic hydroxyl proton (-OH).

By integrating the signals corresponding to unique protons of each tautomer, you can calculate their relative concentrations.[8][16] UV-Vis spectroscopy can also be utilized, as the conjugated system of the enol form typically absorbs at a longer wavelength than the keto form.[2][8]

Troubleshooting Guide

Problem 1: My reaction is giving inconsistent yields or unexpected side products.

-

Question: Could the keto-enol ratio be the culprit?

-

Answer: Absolutely. If your reaction is sensitive to the nucleophilicity of the starting material, a shifting keto-enol ratio between experiments could lead to inconsistent results. The enol form and its corresponding enolate are generally more nucleophilic at the α-carbon.

-

Troubleshooting Steps:

-

Characterize the Tautomeric Ratio: Before starting your reaction, determine the keto-enol ratio of your furfurylidene trifluoroacetone in the specific solvent and at the intended reaction temperature using ¹H NMR.

-

Solvent Selection: Choose a solvent that favors the desired tautomer. For reactions requiring the enol, consider non-polar solvents like carbon tetrachloride or cyclohexane.[9] For reactions where the keto form is preferred, polar aprotic solvents like DMSO or polar protic solvents might be more suitable, though the latter can also act as reagents.[7][9]

-

Temperature Control: Ensure precise and consistent temperature control throughout your experiments.

-

pH Control: If applicable, buffer your reaction mixture to maintain a constant pH.

-

Problem 2: I am seeing broad or multiple peaks for my compound in the NMR spectrum.

-

Question: Is this due to the keto-enol tautomerism?

-

Answer: It's highly likely. Broad NMR signals can occur if the rate of interconversion between the keto and enol forms is in an intermediate regime on the NMR timescale at the temperature of your measurement.[8] Multiple sets of peaks that are not attributable to impurities often indicate the presence of both tautomers.

-

Troubleshooting Steps:

-

Vary the Temperature: Acquire NMR spectra at different temperatures. Lowering the temperature may slow down the interconversion, leading to sharper, distinct peaks for both the keto and enol forms. Conversely, increasing the temperature might coalesce the peaks into a single, averaged signal if the exchange becomes fast enough.[8]

-

Solvent Study: Dissolve your sample in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to see how the equilibrium shifts. This can help in assigning the peaks to the respective tautomers.

-

Check for Catalysts: Trace amounts of acid or base can catalyze the interconversion. Ensure your NMR solvent is neutral.

-

Visualizing the Equilibrium and Influencing Factors

The following diagrams illustrate the key concepts in controlling the keto-enol ratio of furfurylidene trifluoroacetone.

Caption: Factors influencing the keto-enol equilibrium.

Experimental Protocol: Quantification of Keto-Enol Ratio by ¹H NMR

This protocol provides a step-by-step method for determining the keto-enol ratio of furfurylidene trifluoroacetone.

Materials:

-

Furfurylidene trifluoroacetone sample

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of furfurylidene trifluoroacetone and dissolve it in a precise volume of the chosen deuterated solvent inside an NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature for a period of time (e.g., 1 hour) to ensure the keto-enol equilibrium is established. [8]3. NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Peak Identification and Integration:

-

Identify the characteristic peaks for the keto and enol forms. For furfurylidene trifluoroacetone, you will typically look for the methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.

-

Carefully integrate these distinct peaks.

-

-

Calculation of Molar Ratio:

-

Let I(keto) be the integration value of the methylene protons of the keto form (representing 2 protons).

-

Let I(enol) be the integration value of the vinylic proton of the enol form (representing 1 proton).

-

The molar ratio can be calculated as follows:

-

Mole fraction of keto = (I(keto) / 2) / [(I(keto) / 2) + I(enol)]

-

Mole fraction of enol = I(enol) / [(I(keto) / 2) + I(enol)]

-

-

Percent enol = Mole fraction of enol * 100%

-

-

Equilibrium Constant (Keq):

-

Keq = [Enol] / [Keto] = (Mole fraction of enol) / (Mole fraction of keto)

-

Data Summary Table:

| Solvent | Temperature (°C) | Integration (Keto, -CH₂-) | Integration (Enol, =CH-) | % Enol | Keq |

| CDCl₃ | 25 | Value | Value | Value | Value |

| DMSO-d₆ | 25 | Value | Value | Value | Value |

| C₆D₆ | 25 | Value | Value | Value | Value |

References

-

Nichols, M. A. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(8), 1144-1147. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

-

Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. [Link]

-

Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes. [Link]

-

Various Authors. (2017). What are the factors that govern the stability of keto-enol tautomerism? Quora. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 9(6), 1021-1032. [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

-

Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS. DSpace Repository. [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]

-

Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 86(1), 107. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(12), 1351-1363. [Link]

-

University of Illinois Springfield. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Mills, S. G., & Beak, P. (1985). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 63(7), 1835-1840. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

ASU Magnetic Resonance Research Center. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1995). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 73(6), 864-870. [Link]

-

Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. [Link]

-

Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 64(1), 127-133. [Link]

-

ScienceQuery. (2024). Enolization of aldehydes and ketones. [Link]

-

Physics Forums. (2010). Determining keto/enol ratio with IR. [Link]

-

Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]

-

Wang, Y., Lin, J. M., & Luan, T. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters, 24(10), 894-898. [Link]

-

Chromatography Forum. (2005). keto-enol tautomerism. [Link]

-

Forlani, L., Liddo, D. D., & Todesco, P. E. (2009). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 33(5), 1071-1077. [Link]

-

Adijiang, A., Ge, Y., Feng, H., Yan, Y., Zuo, X., Wang, H., ... & Xiang, D. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science. [Link]

-

Monti, S., & Barone, V. (2013). Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. ChemPhysChem, 14(15), 3466-3475. [Link]

-

Forlani, L., Liddo, D. D., & Todesco, P. E. (2009). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 33(5), 1071-1077. [Link]

-

Gilli, G., Bertolasi, V., & Gilli, P. (2009). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure, 938(1-3), 51-59. [Link]

- CN102344424A - Method for preparing furfurylideneacetone and di-furfurylideneacetone

-

Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2017). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. The Journal of Organic Chemistry, 82(15), 8089-8096. [Link]

-

Manbeck, K. A., Boaz, N. C., Bair, N. C., Sanders, A. M. S., & Marsh, A. L. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1444-1445. [Link]

-

Wikipedia. (n.d.). Trifluoroacetone. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. quora.com [quora.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. worldscientific.com [worldscientific.com]

- 10. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]

- 14. sciencequery.com [sciencequery.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparative Guide: Binding Constants of Furfurylidene Trifluoroacetone (FTFA) with Transition Metals

Executive Summary: The "Fluorine Effect" in Chelation

Furfurylidene trifluoroacetone , chemically known as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (FTFA) , represents a critical class of fluorinated

This guide analyzes the thermodynamic stability of FTFA-metal complexes. The central insight for researchers is the Stability-Lability Trade-off :

-

Lower Basicity: The

group lowers the -

Enhanced Lewis Acidity: The resulting metal chelate is more Lewis acidic, facilitating the binding of auxiliary ligands (synergism) and significantly improving solvent extraction efficiency and lipophilicity.

Part 1: Chemical Identity & Structural Dynamics

To understand the binding constants, one must first understand the ligand's behavior in solution. FTFA exists in a keto-enol equilibrium, with the enol form being the active chelating species.

Structural Comparison

| Feature | Acetylacetone (acac) | Thenoyltrifluoroacetone (TTA) | FTFA (Furoyltrifluoroacetone) |

| Structure | Thiophene ring + | Furan ring + | |

| Electronic Effect | Electron Donating ( | Inductive Withdrawal ( | Inductive Withdrawal ( |

| Acid Dissociation ( | ~8.9 (Weaker Acid) | ~6.2 (Stronger Acid) | ~6.1 - 6.4 (Stronger Acid) |

| Lipophilicity | Low | High | High |

Chelation Mechanism

The metal ion (

-

Furan Ring: Acts as an electron donor via resonance, slightly counteracting the

group. -

Trifluoromethyl Group: Strongly pulls electron density away from the O-donor atoms, weakening the

bond strength compared to acac.

Part 2: Comparative Stability Constants (Log K)

The following data compares the stepwise stability constants (

Table 1: Representative Stability Constants (75% Dioxane-Water, 30°C)

Note: Values are approximate ranges derived from comparative potentiometric studies. Exact values vary by ionic strength (

| Metal Ion | Acetylacetone ( | FTFA ( | Performance Analysis |

| Cu(II) | 12.5 - 12.7 | 9.5 - 10.2 | Highest Stability: Cu(II) forms the most stable square planar complexes due to the Jahn-Teller effect, even with the electron-poor FTFA. |

| Ni(II) | 9.8 - 10.1 | 6.8 - 7.2 | Moderate Stability: Significant drop compared to acac. The complex is often paramagnetic and octahedral (with solvent adducts). |

| Co(II) | 9.4 - 9.6 | 6.5 - 6.9 | Lability: Co-FTFA complexes are more labile, making them excellent precursors for adduct formation with amines. |

| Zn(II) | 8.8 - 9.1 | 6.2 - 6.5 | Low Stability: Lacks Crystal Field Stabilization Energy (CFSE) ( |

| Mn(II) | 7.5 - 7.9 | 5.4 - 5.8 | Lowest Stability: High spin |

Interpretation for Drug Design & Extraction

-

The "Gap": There is a consistent

drop between acac and FTFA. This confirms that FTFA is a weaker binder. -

Selectivity: The spread between Cu(II) and Zn(II) is maintained, allowing for effective separation of Copper from Zinc matrices using FTFA in solvent extraction.

Part 3: Experimental Protocol (Irving-Rossotti Titration)

To determine these constants accurately, the Irving-Rossotti pH-metric titration is the gold standard. This method isolates the formation of the metal-ligand complex from the proton-ligand equilibrium.

Reagents & Setup

-

Ligand Solution:

M FTFA in 75% v/v Dioxane-Water (to ensure solubility). -

Metal Solution:

M Metal Nitrate ( -

Acid:

M -

Ionic Strength Adjuster:

M -

Titrant: Carbonate-free NaOH (

M). -

Atmosphere: Pure Nitrogen (

) gas stream (essential to prevent

Workflow Diagram (DOT)

Caption: The Irving-Rossotti workflow requires three distinct titrations to mathematically isolate the metal-complex formation from background hydrolysis and ligand protonation.

Part 4: Data Analysis & Calculation Logic

Proton-Ligand Stability ( )

First, determine the

- : Volume of NaOH in Acid and Ligand titrations at the same pH.

- : Number of dissociable protons (1 for FTFA).

-

Result: The pH at

gives the

Metal-Ligand Formation Function ( )

Determine how many ligand molecules are bound to the metal.[1]

- : Volume of NaOH in Metal titration.

- : Total concentration of Metal ion.

Free Ligand Exponent ( )

Determination of Constants

Plot

-

: Read

-

: Read

-

Refinement: Use the "Least Squares Method" for precise values if the steps overlap (i.e., if

).

Part 5: Applications & Synergism

Why use FTFA if it binds weaker than Acetylacetone?

-

Synergistic Extraction: Because the FTFA-Metal bond is weaker (more ionic character) and the

group withdraws electrons, the metal center becomes a stronger Lewis Acid .-

Application: When extracting metal ions, adding a neutral donor (like Tributyl Phosphate or Pyridine) creates a "Synergistic Adduct."

-

Result: FTFA + Pyridine extracts metals

times more efficiently than FTFA alone.

-

-

NMR Shift Reagents: Paramagnetic lanthanide complexes of FTFA (e.g., Eu(FTFA)3) are used as NMR shift reagents. The lower stability ensures rapid exchange on the NMR timescale, while the

and Furan groups provide solubility in organic solvents (

References

-

Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link

- Sekine, T., & Hasegawa, Y. (1977). Solvent Extraction Chemistry: Fundamentals and Applications. Marcel Dekker. (Standard reference for -diketone extraction constants).

-

Reid, J. C., & Calvin, M. (1950). Some new

-diketones containing the trifluoromethyl group. Journal of the American Chemical Society, 72(7), 2948-2952. Link - Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

- Saha, P. K., & Au-Yeung, S. C. (1990).

Sources

A Comparative Guide to the Cytotoxicity of 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the cytotoxic potential of 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (FTFA) derivatives. By examining experimental data and elucidating the underlying mechanisms of action, this document serves as a valuable resource for identifying promising candidates for further anticancer drug development.

Introduction: The Promise of Fluorinated β-Diketones in Oncology

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, β-diketones have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including cytotoxic effects against various cancer cell lines. The parent compound, 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, has been noted for its cytotoxic activity against human tumor cells. The incorporation of a trifluoromethyl group (–CF3) is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity, often leading to improved pharmacological properties.

This guide will delve into the cytotoxic evaluation of FTFA and its derivatives, offering a comparative analysis based on available experimental data. We will explore the structure-activity relationships that govern their anticancer potential and provide detailed, field-proven protocols for their cytotoxic evaluation.

Comparative Cytotoxicity of β-Diketone Derivatives

While a comprehensive comparative study on a wide range of FTFA derivatives is still an emerging area of research, valuable insights can be drawn from studies on analogous β-diketone structures. A study by Nakano et al. (2004) evaluated the cytotoxicity of various β-diketones against human oral squamous cell carcinoma (HSC-2) cells and normal human gingival fibroblasts (HGF), providing a basis for understanding their tumor-specific action.[1]

| Compound | Structure | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

| FTFA Analogue (Hypothetical) | R1/R2 = CF3, Furyl | HSC-2 | ~15-25 | HGF | >50 | >2-3 |

| Curcumin | - | HSC-2 | 23.6 | HGF | >100 | >4.2 |

| 3-Formylchromone | - | HSC-2 | 7.8 | HGF | >100 | >12.8 |

| Dibenzoylmethane | - | HSC-2 | 22.5 | HGF | >100 | >4.4 |

Table 1: Comparative cytotoxicity (IC50) of various β-diketones. The data for FTFA is hypothetical and based on the general cytotoxicity of β-diketones. Data for other compounds is from Nakano et al., 2004.[1] The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to that in cancer cells.

The data suggest that β-diketones can exhibit tumor-specific cytotoxicity. For instance, 3-formylchromone showed significantly higher toxicity towards cancer cells compared to normal cells, a highly desirable characteristic for a chemotherapeutic agent.[1] It is plausible that derivatives of FTFA could be synthesized to optimize this selectivity.

Structure-Activity Relationship (SAR)

The cytotoxic efficacy of FTFA derivatives is intrinsically linked to their chemical structure. Key modifications can influence their biological activity:

-

The Trifluoromethyl Group: This group is crucial for enhancing lipophilicity, which can facilitate passage through the cell membrane. Its electron-withdrawing nature also influences the reactivity of the diketone moiety.

-

The Furan Ring: Modifications to the furan ring, such as the introduction of different substituents, can modulate the compound's interaction with biological targets.

-

The β-Diketone Moiety: This functional group is a known chelator of metal ions, and this property may play a role in its biological activity. Chelation of intracellular iron, for example, has been shown to reduce the cytotoxic activity of some β-diketones.[1]

Caption: Key structural features of FTFA derivatives influencing cytotoxicity.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which β-diketones exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1] This is a highly regulated process that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.

The study by Nakano et al. (2004) demonstrated that certain β-diketones can induce apoptosis in human promyelocytic leukemia HL-60 cells, as evidenced by DNA fragmentation and the activation of caspases.[1] Caspases are a family of proteases that play a central role in the execution phase of apoptosis.

Key Signaling Pathways in Apoptosis

Several signaling pathways are implicated in the regulation of apoptosis. The PI3K/Akt and Wnt/β-catenin pathways are two critical pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2][3][4][5] Some anticancer agents exert their effects by modulating these pathways to promote apoptosis.

Caption: Proposed mechanism of apoptosis induction by FTFA derivatives.

Experimental Protocols for Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated protocols are essential. The following are step-by-step methodologies for key in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the FTFA derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[6]

Sources

- 1. Induction of apoptosis by beta-diketones in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to Elucidating the Thermodynamic Profile of Metal Chelation by 4,4,4-trifluoro-1-(2-furoyl)acetone (FTFA)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quest for novel chelating agents with tailored metal-binding properties is perpetual. 4,4,4-trifluoro-1-(2-furoyl)acetone (FTFA), a β-diketone ligand, presents a compelling scaffold for the development of new metal-binding molecules. Its trifluoromethyl and furoyl groups are anticipated to modulate its electronic properties and, consequently, its chelation thermodynamics, offering a unique profile compared to more conventional chelators. This guide provides a comprehensive framework for characterizing the thermodynamic parameters of metal chelation by FTFA, offering a comparative analysis with established β-diketones and detailing the requisite experimental methodologies.

The Thermodynamic Imperative in Metal Chelation

The stability and selectivity of a metal-ligand complex are governed by fundamental thermodynamic principles. A thorough understanding of the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with the chelation process is paramount for predicting the in-vivo efficacy of a chelating drug or the performance of a metal-based material.

-

Gibbs Free Energy (ΔG): This parameter provides a direct measure of the spontaneity and stability of the metal-ligand complex. A more negative ΔG indicates a more stable complex. It is related to the stability constant (K) of the complex by the equation: ΔG = -RTlnK.

-

Enthalpy (ΔH): The enthalpy change reflects the heat absorbed or released during the formation of the metal-ligand bonds. A negative ΔH (exothermic) signifies the formation of strong coordinate bonds.

-

Entropy (ΔS): The entropy change represents the change in the degree of randomness or disorder of the system upon complexation. A positive ΔS is generally favorable and often driven by the release of solvent molecules from the metal ion's coordination sphere upon chelation, a phenomenon known as the chelate effect.[1]

The interplay of these parameters dictates the overall stability and selectivity of a chelator for a specific metal ion. For instance, a chelator might exhibit high affinity for a target metal (large negative ΔG) driven by a highly favorable enthalpic contribution (strong bonding) and a modest entropic penalty, or vice versa.

Comparative Landscape: FTFA in the Context of β-Diketone Chelators

While specific thermodynamic data for FTFA is not yet extensively published, we can infer its potential behavior by comparing it to well-characterized β-diketone analogs like acetylacetone (acac) and 2-thenoyltrifluoroacetone (TTA).

| Chelator | Metal Ion | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Acetylacetone (acac) | Cu(II) | 8.2 | -46.8 | -29.3 | 17.5 | [2] |

| Acetylacetone (acac) | Ni(II) | 6.0 | -34.2 | -20.9 | 13.3 | [2] |

| 2-Thenoyltrifluoroacetone (TTA) | Nd(III) | 17.8 (β4) | -101.6 | 37.9 | 139.5 | [3][4] |

| 2-Thenoyltrifluoroacetone (TTA) | Eu(III) | - | - | 42.5 (extraction) | - | [3] |

Analysis of Comparative Data:

-